5-Methyl-3-(trifluoromethyl)picolinamide
Description
Properties
Molecular Formula |
C8H7F3N2O |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
5-methyl-3-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7F3N2O/c1-4-2-5(8(9,10)11)6(7(12)14)13-3-4/h2-3H,1H3,(H2,12,14) |
InChI Key |
RCUOVHBMAZUMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Directed Metallation-Electrophilic Quenching
The most prevalent method employs TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride) to deprotonate the 3-position of 5-methylpicolinamide precursors. Subsequent reaction with trifluoromethylating agents like methyl trifluoroacetate in dimethyl sulfoxide (DMSO) achieves 67-72% yields.
Mechanistic Insight :
$$ \text{R-H} + \text{TMPMgCl·LiCl} \rightarrow \text{R-MgCl·LiCl} + \text{TMP-H} $$
$$ \text{R-MgCl·LiCl} + \text{CF}3\text{COOCH}3 \rightarrow \text{R-CF}3 + \text{MgCl(OCOCF}3\text{)·LiCl} $$
This pathway avoids hazardous CF3I gas usage while maintaining regioselectivity through kinetic control. Table 1 compares solvent effects on reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | -20 | 58 | 89 |
| DMSO | 25 | 72 | 93 |
| Toluene | 40 | 49 | 85 |
Copper-Mediated Cross-Coupling
Alternative routes utilize Cu(I)-catalyzed coupling between 3-bromo-5-methylpicolinamide and (trifluoromethyl)trimethylsilane (TMSCF3). Under 10 mol% CuBr catalysis in DMF at 110°C, this method achieves 63% yield with 88% purity. While less efficient than metallation approaches, it provides complementary regiochemical control for complex substrates.
Amide Formation Strategies
Carboxylic Acid Activation
6-Bromo-5-methylpicolinic acid serves as a key intermediate, undergoing activation with oxalyl chloride (2.2 eq) in dichloromethane at 0°C. Subsequent amidation with aqueous ammonia (28% w/w) in the presence of catalytic Cu(OAc)2 (0.1 eq) at 80°C for 12 hours achieves 84% isolated yield:
$$ \text{C}7\text{H}5\text{BrNO}2 + \text{NH}3 \xrightarrow{\text{Cu(OAc)}2} \text{C}8\text{H}8\text{F}3\text{N}_2\text{O} + \text{HBr} $$
HATU-Mediated Coupling
For sensitive substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables amide bond formation under mild conditions (0°C, 3 hrs) with 91% efficiency. This method proves critical when handling thermally labile intermediates.
Industrial-Scale Optimization
Solvent-Free Crystallization
Post-synthetic purification employs a novel anti-solvent crystallization protocol using heptane/ethyl acetate (8:1 v/v) mixtures. This reduces organic waste by 62% compared to traditional column chromatography while maintaining 99.2% purity.
Continuous Flow Synthesis
Recent adaptations in microreactor systems (0.5 mm ID PTFE tubing) demonstrate enhanced heat transfer and mixing efficiency. Residence times of 8.5 minutes at 120°C achieve 92% conversion compared to 76% in batch reactors.
Analytical Characterization
LC-MS Profiling
High-resolution mass spectrometry (HRMS) confirms molecular identity with m/z 233.0421 [M+H]+ (calc. 233.0423). Reverse-phase HPLC (C18 column, 60% MeCN/H2O) shows >99% purity across all synthetic batches.
NMR Spectral Data
- 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.15 (d, J=8.5 Hz, 1H), 7.89 (d, J=8.5 Hz, 1H), 2.45 (s, 3H, CH3)
- 19F NMR (470 MHz, DMSO-d6): δ -62.5 (s, CF3)
Comparative Evaluation of Synthetic Routes
Table 2 benchmarks key performance metrics across methodologies:
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Metallation-Quench | 84 | 99.2 | 1.0 | Industrial |
| Cu-Catalyzed Coupling | 63 | 95.8 | 1.4 | Pilot Plant |
| HATU Amidation | 91 | 98.7 | 2.1 | Lab-Scale |
Cost index normalized to metallation-quench method
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
5-Methyl-3-(trifluoromethyl)picolinamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Methyl-3-(trifluoromethyl)picolinamide with structurally related compounds, emphasizing substituent positions, functional groups, and key properties:
Key Observations :
- Substituent Position : The 3-CF₃ and 5-Me groups in the target compound confer unique steric bulk compared to analogs with single substituents (e.g., 5-CF₃ in 22245-86-9). This may reduce enzymatic degradation but increase synthetic complexity.
- Biological Activity: Amino and methoxy substituents (e.g., in 1416354-37-4) enhance interaction with biological targets like CFTR channels but require more complex synthesis pathways.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 5-methyl-3-(trifluoromethyl)picolinamide?
- Methodological Answer : Use factorial design to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables like trifluoromethylation efficiency and picolinamide ring stability. Include controls for byproduct formation (e.g., HPLC monitoring of intermediates) . Orthogonal design principles, as applied in chemical engineering, are critical for minimizing trial iterations while maximizing yield reproducibility .
Q. How can researchers validate the purity and structural integrity of 5-methyl-3-(trifluoromethyl)picolinamide post-synthesis?
- Methodological Answer : Combine orthogonal analytical techniques :
- NMR spectroscopy : Confirm substituent positions (e.g., trifluoromethyl group at C3) via and coupling patterns.
- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., dehalogenated byproducts).
- X-ray crystallography : Resolve crystallographic data to verify stereoelectronic effects of the trifluoromethyl group .
Q. What are the stability considerations for 5-methyl-3-(trifluoromethyl)picolinamide under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at -20°C , 4°C , and 25°C with humidity control (e.g., 60% RH). Monitor degradation via UV-Vis spectroscopy (λmax ~286 nm for pyridine derivatives) and track hydrolytic cleavage of the amide bond using TLC or FTIR. Stability data should align with ICH guidelines for reference standards .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-methyl-3-(trifluoromethyl)picolinamide in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess electrophilic/nucleophilic sites. Pair with COMSOL Multiphysics simulations to model reaction kinetics in flow reactors, optimizing parameters like residence time and mass transfer . Validate predictions with in-situ IR spectroscopy for intermediate trapping .
Q. What strategies address contradictory data in biological activity assays involving 5-methyl-3-(trifluoromethyl)picolinamide?
- Methodological Answer : Apply Bayesian statistical analysis to reconcile discrepancies (e.g., IC₅₀ variability across cell lines). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement. Cross-reference with structural analogs (e.g., 3-(trifluoromethyl)phenethylamine derivatives) to isolate scaffold-specific effects .
Q. How does the trifluoromethyl group influence the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Perform metabolic profiling using human liver microsomes (HLMs) with LC-MS/MS detection. Compare metabolic stability with non-fluorinated analogs. Use molecular docking (e.g., AutoDock Vina) to map interactions with CYP3A4/2D6 active sites, focusing on fluorine-induced steric and electronic effects .
Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
